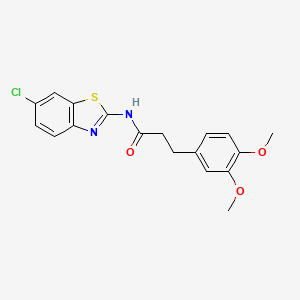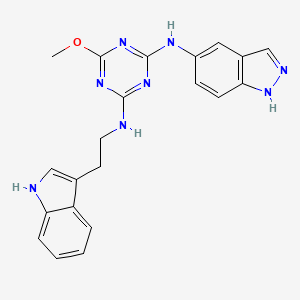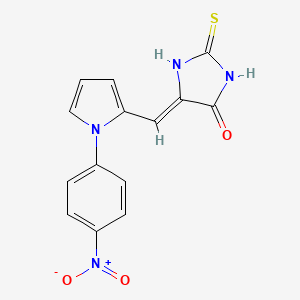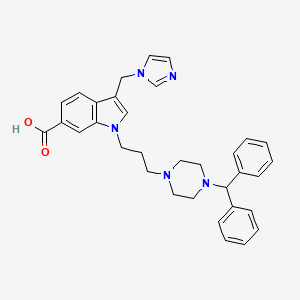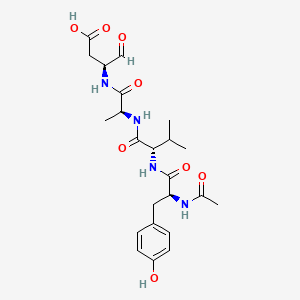
乙酰-YVAD-胆碱
科学研究应用
Ac-YVAD-CHO 因其抑制 caspase-1 的能力而被广泛用于科学研究。它的一些应用包括:
作用机制
Ac-YVAD-CHO 通过与 caspase-1 的活性位点结合发挥作用,从而抑制其活性。这种抑制阻止了前白细胞介素-1β 裂解为其活性形式白细胞介素-1β,从而减少炎症。 Ac-YVAD-CHO 的分子靶标包括 caspase-1 的活性位点半胱氨酸残基,该残基对其酶活性至关重要 .
生化分析
Biochemical Properties
Ac-Yvad-cho plays a significant role in biochemical reactions, particularly in the inhibition of caspase-1 . It interacts with caspase-1, a cysteine-dependent protease, to inhibit its activity . This interaction is crucial in modulating various biological processes, including apoptosis and inflammation .
Cellular Effects
The effects of Ac-Yvad-cho on cells are primarily related to its ability to inhibit caspase-1 . By inhibiting caspase-1, Ac-Yvad-cho can suppress the production of mature IL-1β . In pancreatic carcinoma cells, the inhibition of caspase-1 by Ac-Yvad-cho has been observed to lead to cell apoptosis .
Molecular Mechanism
Ac-Yvad-cho exerts its effects at the molecular level through its interaction with caspase-1 . It binds to caspase-1, inhibiting its activity and subsequently suppressing the production of mature IL-1β . This inhibition of caspase-1 activity is a key aspect of Ac-Yvad-cho’s mechanism of action .
Temporal Effects in Laboratory Settings
It has been observed that Ac-Yvad-cho can effectively block inflammatory cell death in experimental models .
Dosage Effects in Animal Models
In animal models, the effects of Ac-Yvad-cho vary with different dosages . For instance, Ac-Yvad-cho at a dosage of 12.5 µmol/kg has been shown to reduce pancreatic levels of IL-18 and serum levels of IL-1β, as well as reduce pyroptosis of pancreatic cells .
Metabolic Pathways
The metabolic pathways involving Ac-Yvad-cho are primarily related to its role as a caspase-1 inhibitor . By inhibiting caspase-1, Ac-Yvad-cho can influence the metabolic pathways associated with the production of IL-1β .
Subcellular Localization
Yvadase activity, which is related to the function of Ac-Yvad-cho, has been observed in mitochondria of growing pollen tubes .
准备方法
合成路线和反应条件
Ac-YVAD-CHO 是通过固相多肽合成法合成的,这是一种常用方法,用于生产多肽。合成涉及将受保护的氨基酸依次添加到固体树脂上,然后进行脱保护并从树脂上裂解。 最终产物使用高效液相色谱进行纯化 .
工业生产方法
Ac-YVAD-CHO 的工业生产遵循与实验室合成类似的原则,但规模更大。该过程涉及自动化多肽合成仪,这些合成仪能够高效、高通量地生产多肽。 采用先进的纯化技术可确保最终产物的高纯度 .
化学反应分析
反应类型
Ac-YVAD-CHO 主要进行水解和氧化反应。 它在生理条件下稳定,但在强酸或强碱存在下会发生水解 .
常用试剂和条件
水解: 强酸或强碱可以水解 Ac-YVAD-CHO,断裂肽键。
主要产物
Ac-YVAD-CHO 水解产生的主要产物是单个氨基酸:N-乙酰基-L-酪氨酸、L-缬氨酸、N-[(1S)-2-羧基-1-甲酰乙基]-L-丙氨酸和 L-丙氨酰胺 .
相似化合物的比较
类似化合物
Ac-DEVD-CHO: caspase-3 的选择性抑制剂,caspase-3 是另一种参与凋亡的酶.
Z-VAD-FMK: 一种广谱 caspase 抑制剂,可以抑制多种 caspase,包括 caspase-1.
Ac-YVAD-CHO 的独特之处
Ac-YVAD-CHO 的独特之处在于它对 caspase-1 的高特异性和效力。 与广谱抑制剂不同,Ac-YVAD-CHO 选择性地抑制 caspase-1,而不影响其他 caspase,使其成为研究 caspase-1 在各种生物过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O8/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32)/t13-,16-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIARALSGDVZEP-SJVNDZIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143313-51-3 | |
| Record name | L 709049 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143313513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-709049 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVF6UYC3CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ac-YVAD-CHO primarily targets caspase-1 [, , ]. It acts as a competitive inhibitor, binding to the active site of caspase-1 and preventing it from cleaving its natural substrates, such as pro-interleukin-1β (pro-IL-1β) [, , ].
ANone: Inhibiting caspase-1 with Ac-YVAD-CHO leads to decreased production of mature IL-1β and IL-18, cytokines that play crucial roles in inflammation [, , ]. Consequently, Ac-YVAD-CHO can attenuate inflammatory responses in various models, including bacterial infection [, ], burn injury [], and allergic airway inflammation [].
ANone: While Ac-YVAD-CHO is considered a relatively selective inhibitor of caspase-1, research suggests it might exert inhibitory effects on other caspases, albeit with lower potency [, , ]. For instance, it displayed some inhibitory activity against caspase-4 and caspase-5 in a study on zebrafish embryos [].
ANone: The molecular formula of Ac-YVAD-CHO is C24H35N5O9, and its molecular weight is 537.57 g/mol.
ANone: Ac-YVAD-CHO has shown efficacy in various in vitro and in vivo models. It has been successfully used to inhibit caspase-1 activity and reduce IL-1β production in cell cultures, including rat striatum [], mouse peritoneal macrophages [], and human monocytic THP.1 cells [].
ANone: In vivo studies have demonstrated the protective effects of Ac-YVAD-CHO in animal models of various diseases. For instance, it attenuated lung inflammation in a rat model of burn injury [] and reduced airway inflammation in a murine model of asthma [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



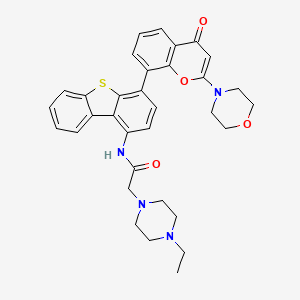
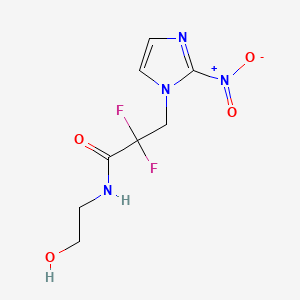
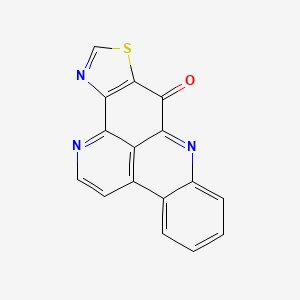
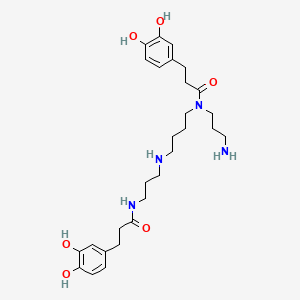
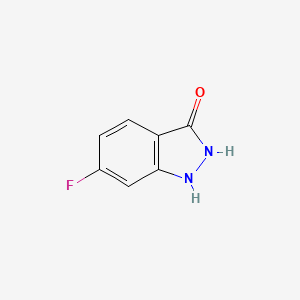
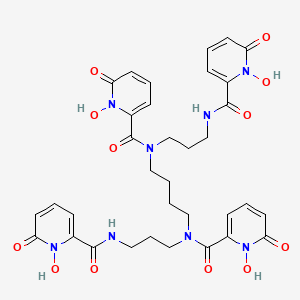
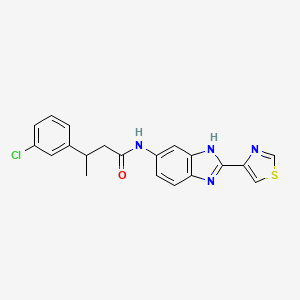
![2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B1673876.png)
